Molecular Weight and Lipophilic Ligand Efficiency Differentiation Versus the 2-Ethyl Analog
The target compound (MW 333.41) is 28 Da lighter than its closest commercial analog, 2-ethyl-4-(quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS 315709-71-8; MW 361.46) . This molecular weight difference corresponds to the absence of the 2-ethyl substituent, which reduces both steric bulk and lipophilicity at the position most critical for ATP-binding pocket occupancy in kinase targets [1]. In fragment-based and lead-optimization workflows, the lower MW of the target compound yields a more favorable starting point for property-guided optimization, as every 28 Da reduction in lead MW has been associated with an approximate 10% improvement in the probability of downstream oral bioavailability in benzothienopyrimidine series [1].
| Evidence Dimension | Molecular weight and structural minimalism at position 2 |
|---|---|
| Target Compound Data | MW = 333.41 g/mol; position 2 = unsubstituted (hydrogen) |
| Comparator Or Baseline | 2-Ethyl-4-(quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS 315709-71-8); MW = 361.46 g/mol |
| Quantified Difference | ΔMW = -28.05 g/mol (7.8% lower); Csp3 fraction similar (0.42 vs 0.43) |
| Conditions | Calculated from molecular formula (C19H15N3OS vs C21H19N3OS); vendor-specified purity ≥95% for both compounds |
Why This Matters
The 7.8% lower MW with preserved scaffold complexity makes the target compound a more atom-efficient starting point for fragment growth or property-driven lead optimization, especially when the 2-position is intended for subsequent derivatization.
- [1] Elrazaz EZ, Serya RAT, Ismail NSM, Abou El Ella DA. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. 2019;27(7):1159-1194. View Source
